1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-3-methyl-
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Overview
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the broader class of triazolo-triazines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-3-methyl- typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction mechanism involves a transamidation followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolo-triazines, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in inhibiting specific enzymes.
Industry: Its stable structure and reactivity make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-3-methyl- involves the inhibition of key enzymes such as PARP-1 and EGFR. This inhibition leads to the disruption of DNA repair pathways in cancer cells, inducing apoptosis and cell cycle arrest . The compound binds to the active sites of these enzymes, preventing their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazines: These compounds also exhibit anticancer properties and are structurally similar.
1,2,4-Triazolo(1,5-a)pyridines: Known for their biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit both PARP-1 and EGFR makes it a promising candidate for anticancer therapy, distinguishing it from other similar compounds .
Properties
CAS No. |
86870-06-6 |
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Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C12H11N5O/c1-8-15-16-12-14-11(7-13-17(8)12)9-3-5-10(18-2)6-4-9/h3-7H,1-2H3 |
InChI Key |
MTUNCEYDAHAALF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=CC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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